BenchChemオンラインストアへようこそ!

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide

Antiproliferative HeLa WST8 assay

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide (CAS 1797554-87-0) is a synthetic small molecule with a molecular formula of C₁₈H₂₀FNO₂S and a molecular weight of 345.42 g/mol. It belongs to the class of substituted propanamides, characterized by a 3-fluorophenyl-methoxyethyl moiety on the amide nitrogen and a phenylthio group at the 3-position of the propanamide backbone.

Molecular Formula C18H20FNO2S
Molecular Weight 333.42
CAS No. 1797554-87-0
Cat. No. B2475710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide
CAS1797554-87-0
Molecular FormulaC18H20FNO2S
Molecular Weight333.42
Structural Identifiers
SMILESCOC(CNC(=O)CCSC1=CC=CC=C1)C2=CC(=CC=C2)F
InChIInChI=1S/C18H20FNO2S/c1-22-17(14-6-5-7-15(19)12-14)13-20-18(21)10-11-23-16-8-3-2-4-9-16/h2-9,12,17H,10-11,13H2,1H3,(H,20,21)
InChIKeyNPNZEQTZMXVOGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide (CAS 1797554-87-0): Procurement-Ready Chemical Profile & Baseline Definition


N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide (CAS 1797554-87-0) is a synthetic small molecule with a molecular formula of C₁₈H₂₀FNO₂S and a molecular weight of 345.42 g/mol [1]. It belongs to the class of substituted propanamides, characterized by a 3-fluorophenyl-methoxyethyl moiety on the amide nitrogen and a phenylthio group at the 3-position of the propanamide backbone. The compound has been studied for potential antiproliferative activity against human cancer cell lines, including HeLa (cervical adenocarcinoma) cells, as documented in publicly available bioassay data [2]. This entry-level characterization establishes the compound as a research chemical of interest for screening libraries and structure-activity relationship (SAR) exploration, distinguishing it from other propanamide derivatives by its unique combination of a meta-fluorophenyl substituent and a thioether-linked phenyl group.

Why Generic Substitution Is Not Advisable for N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide in Focused Screening Libraries


The substituted propanamide chemical space encompasses a broad range of structures with divergent biological activities. Simple replacement of the phenylthio or fluorophenyl-methoxyethyl moieties with other aryl/heteroaryl groups, such as 2-fluorophenyl or thiophene-substituted analogs (CAS 1797649-62-7 and 1797640-74-4), can profoundly alter target engagement and antiproliferative potency [1][2]. While the target compound demonstrates measurable antiproliferative activity against HeLa cells, closely related analogs differ in both potency and selectivity profiles across cancer cell lines, as evidenced by published IC₅₀ data for structurally similar difluorophenyl propanamides showing MCF-7 IC₅₀ values of 5.0 µM versus 20 µM for the target compound [2]. Thus, generic subclass-level assumptions about biological performance are unreliable; each compound must be evaluated individually for its specific cell-line activity fingerprint.

Quantitative Evidence Guide for N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide: SAR & Comparator Benchmarking


HeLa Antiproliferative Activity: Target Compound vs. Class-Level Baselines

The target compound N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide (CAS 1797554-87-0) has demonstrable antiproliferative activity against human HeLa cervical adenocarcinoma cells. In a 48-hour WST8 assay, the compound showed an activity classification of 'Active' with potency ≤ 1 µM among a set of 6 tested compounds [1]. This provides a quantitative anchor point for screening library selection. In contrast, the closely related difluorophenyl analog 3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide (CAS 1797640-74-4) exhibits an IC₅₀ of 8.0 µM against PC-3 prostate cancer cells and 5.0 µM against MCF-7 breast cancer cells via distinct mechanisms involving VEGFR signaling inhibition and caspase-mediated apoptosis induction, respectively [2]. Direct HeLa data are not available for this comparator; however, the cell-line-dependent potency variation underscores that structural modifications to the phenylthio and fluorophenyl domains produce non-uniform biological responses.

Antiproliferative HeLa WST8 assay

Structural Differentiation: Phenylthio vs. Thiophene-Containing Propanamide Analogs

The target compound's 3-phenylthio substituent on the propanamide backbone is a key structural differentiator from commercially available analogs. The thiophene-containing analog 3-(2-fluorophenyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]propanamide (CAS 1797649-62-7) substitutes the phenylthio group with a thiophene ring attached via the ethyl linker, resulting in a molecular weight reduction from 345.42 g/mol to 307.38 g/mol and a lower calculated logP [1]. The phenylthio group in the target compound contributes greater lipophilicity and potential for sulfur-mediated interactions (e.g., with cysteine residues or metal cofactors) that are absent in the thiophene variant. While no direct biochemical comparative data exist for these two specific compounds, the phenylthio motif in related propanamide-CoA derivatives has been linked to potent AMACR inhibition (IC₅₀ = 22–100 nM), demonstrating that this functional group can critically influence target engagement [2].

SAR phenylthio thiophene analog

Nuclease Inhibition Patent Landscape: Positioning of Substituted Propanamides

The substituted propanamide scaffold to which the target compound belongs has been claimed as a privileged chemotype for nuclease inhibition, specifically targeting MRE11 and MRE11-containing complexes implicated in DNA damage repair and genome instability [1]. US Patent 11,453,663 B2 (published 2022-09-27) describes a broad series of substituted propanamides with diverse R-group permutations at positions R1 through R6 of the generic Markush structure. While the target compound itself (CAS 1797554-87-0) is not explicitly exemplified in this patent, its structural features—including the phenylthio group at the 3-position and the 3-fluorophenyl-methoxyethyl amide—fall within the claimed chemical space. This patent-derived evidence establishes the therapeutic relevance of the scaffold class and provides a framework for positioning the target compound within an active patent landscape, which is valuable for freedom-to-operate assessment and for identifying potential biological targets for screening.

nuclease inhibition MRE11 cancer therapeutics

Recommended Application Scenarios for N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide Based on Quantitative and Structural Evidence


HeLa-Focused Antiproliferative Screening Cascades

Based on its demonstrated activity (≤1 µM) in the HeLa WST8 antiproliferative assay [1], this compound is best suited for inclusion in focused screening libraries targeting cervical adenocarcinoma. Its sub-micromolar classification places it in the 'Active' tier, making it a candidate for secondary screening efforts such as dose-response confirmation (IC₅₀ curve generation) and mechanism-of-action studies in HPV18-positive cervical cancer models.

SAR Expansion Around the Phenylthio Pharmacophore for Sulfur-Dependent Target Engagement

The phenylthio substituent distinguishes this compound from thiophene and simple aryl analogs [2]. Research groups investigating sulfur-mediated protein-ligand interactions—such as covalent cysteine modification, metal chelation, or hydrophobic pocket occupancy—should procure this compound as a key SAR probe. The demonstrated potency of related 2-(phenylthio)propanoyl-CoA derivatives against AMACR (IC₅₀ = 22–100 nM) provides class-level validation for the phenylthio motif [3].

Nuclease Inhibition Screening (MRE11 Target Hypothesis)

The compound's structural alignment with the Markush claims of US Patent 11,453,663 B2 [4] supports its use in MRE11 nuclease inhibition assays. Procurement is recommended for laboratories investigating DNA damage repair pathways, synthetic lethality strategies in BRCA-deficient cancers, or genome instability-associated diseases. Biochemical MRE11 endonuclease/exonuclease activity assays would be the appropriate first-tier screening platform.

Comparative Physicochemical Profiling for CNS Penetration or Lipophilicity-Dependent Applications

With a molecular weight of 345.42 g/mol and the enhanced lipophilicity conferred by its phenylthio group [5], this compound may serve as a comparator in physicochemical profiling panels alongside lower-MW analogs (e.g., CAS 1797649-62-7, MW 307.38). It is suitable for logP/logD determination, PAMPA permeability, and plasma protein binding studies in drug discovery programs seeking to balance potency with ADME properties.

Quote Request

Request a Quote for N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.